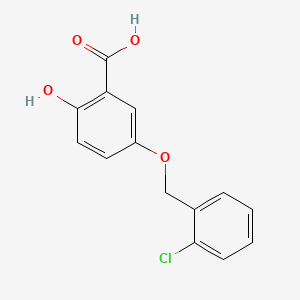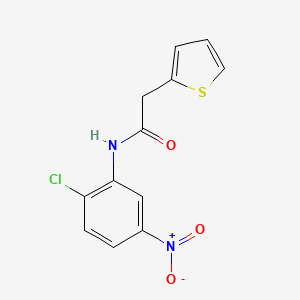
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide, also known as clofenamide, is a synthetic compound that has been widely used in scientific research for its various biological activities. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.
Mecanismo De Acción
Clofenamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This leads to the accumulation of carbon dioxide in the tissues, which can cause acidosis and other physiological effects. In addition, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
Clofenamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the inhibition of matrix metalloproteinases, and the modulation of various signaling pathways. These effects have been studied in various cell lines and animal models, and have been found to be relevant to many physiological processes, including acid-base balance, fluid secretion, tissue remodeling, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofenamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase II, its ability to inhibit matrix metalloproteinases, and its anti-inflammatory and anti-tumor activities. However, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and osteoporosis. In addition, the development of new analogs of this compound with improved pharmacological properties and selectivity for specific isoforms of carbonic anhydrase could lead to the discovery of new drugs with novel mechanisms of action. Finally, the use of this compound as a tool for the study of carbonic anhydrase and matrix metalloproteinases in various physiological processes could provide valuable insights into the role of these enzymes in health and disease.
Métodos De Síntesis
Clofenamide can be synthesized by the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of 2-amino-5-chloronitrobenzene and triethylamine. The resulting product is then reacted with ethyl chloroformate to obtain N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide. The synthesis of this compound has been described in detail in the literature, and the compound can be obtained with high purity and yield.
Aplicaciones Científicas De Investigación
Clofenamide has been extensively studied for its biological activities, including its inhibitory effects on carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion in many tissues. Clofenamide has been shown to be a potent inhibitor of carbonic anhydrase II, which is the most abundant isoform in the human body. In addition, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities, making it a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(15(17)18)6-11(10)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYPJWWVKVVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)
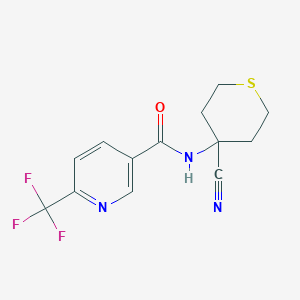
![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2791535.png)

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)

![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](/img/structure/B2791539.png)
![Methyl 3-(2,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2791540.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)
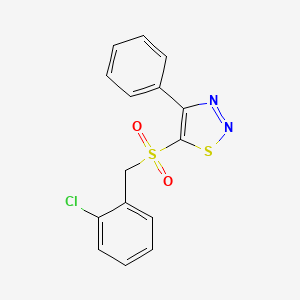
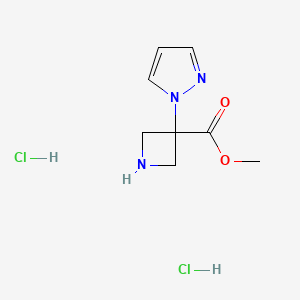

![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)
